N-cyclohexyl-3-phenylpropanamide
Overview
Description
Synthesis Analysis
The synthesis of N-cyclohexyl-3-phenylpropanamide and its derivatives involves multiple strategies, including the use of arylcarbamothioyl-cyclohexanecarboxamide derivatives, which are characterized by elemental analyses, IR spectroscopy, and NMR spectroscopy. These compounds have been successfully synthesized, offering a foundation for the development of this compound derivatives (Özer, Arslan, VanDerveer, & Külcü, 2009). Moreover, the synthesis of Knoevenagel adducts under microwave irradiation and their biocatalytic ene-reduction highlights a sustainable process for producing 2-cyano-3-phenylpropanamide derivatives, emphasizing efficiency and cost-effectiveness (Birolli, Zanin, Jimenez, & Porto, 2020).
Molecular Structure Analysis
The crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, a closely related compound, provides insights into the molecular conformation of such derivatives. This particular compound crystallizes in the triclinic space group Pī, with the cyclohexane ring adopting a chair conformation. The molecular structure is stabilized by an intramolecular hydrogen bond, forming a pseudo-six-membered ring, which could suggest similar structural features in this compound derivatives (Özer et al., 2009).
Chemical Reactions and Properties
The reactivity and chemical behavior of this compound derivatives can be inferred from the synthesis and microbial activity of novel N-[2-(p-substitutedphenyl)-5-benzoxazolyl]-cyclohexyl carboxamide, acetamide, and propionamide derivatives. These compounds exhibit a broad spectrum of activity against tested microorganisms, demonstrating the compound's potential for diverse chemical reactivity and applications in various fields (Arpaci, Şener, Yalcin, & Altanlar, 2002).
Physical Properties Analysis
While specific studies on the physical properties of this compound were not directly identified, the synthesis and characterization of similar compounds provide a basis for understanding its physical characteristics. These properties can be deduced from the synthesis conditions, crystalline structure, and molecular interactions observed in related research.
Chemical Properties Analysis
The chemical properties of this compound, such as reactivity, stability, and interactions, can be extrapolated from the synthesis and evaluation of related compounds. The versatility shown in the synthesis approaches, including the use of microwave irradiation and biocatalytic reductions, underscores the compound's chemical adaptability and potential for functionalization (Birolli et al., 2020).
Scientific Research Applications
Analytical Profiling
N-cyclohexyl-3-phenylpropanamide and related compounds have been the subject of analytical studies to understand their chemical properties. For example, De Paoli et al. (2013) characterized similar arylcyclohexylamines using various analytical methods, including gas chromatography and mass spectrometry. This research is vital for understanding the chemical behavior and potential applications of these compounds (De Paoli et al., 2013).
Chemical Synthesis and Characterization
Özer et al. (2009) focused on synthesizing and characterizing N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, which include compounds structurally related to this compound. Their work involved analyzing these compounds' molecular structures and properties, providing a foundation for understanding their potential applications in various fields (Özer et al., 2009).
Biological and Pharmacological Studies
Though your request excludes information on drug use and side effects, it's noteworthy that compounds structurally related to this compound have been studied for their biological activities. For instance, Mclean et al. (1950) explored the pharmacological actions of similar compounds, indicating an interest in their potential therapeutic uses (Mclean et al., 1950).
Applications in Material Science
Research by Wang et al. (2021) demonstrates the potential application of phenylpropanamide derivatives in material science. Their study on intramolecular C-N bond formation of these derivatives highlights their relevance in developing new materials and compounds with specific properties (Wang et al., 2021).
Chemistry and Extraction Processes
Ribeiro et al. (2013) investigated the use of N,N-disubstituted monoamides (related to this compound) in the extraction of metals. Their work provides insight into the chemical applications of these compounds in industrial processes (Ribeiro et al., 2013).
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Like other amides, it may interact with various proteins or enzymes in the body, altering their function and leading to downstream effects .
Biochemical Pathways
It’s worth noting that similar compounds, such as fentanyl analogs, undergo n-dealkylation, leading to mostly inactive metabolites .
Pharmacokinetics
Therefore, its bioavailability, half-life, and other pharmacokinetic parameters are currently unknown .
properties
IUPAC Name |
N-cyclohexyl-3-phenylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c17-15(16-14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1,3-4,7-8,14H,2,5-6,9-12H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCSWKGUBQJFNIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50302985 | |
Record name | N-cyclohexyl-3-phenylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50302985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
10264-23-0 | |
Record name | NSC155585 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155585 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-cyclohexyl-3-phenylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50302985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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